Evidence 1: Metabolic Stability Advantage of 7-Methyl Over 7-Methoxy Substituents
In ATM kinase inhibitor optimization studies, the C-7-methoxy group was identified as a metabolic liability due to oxidative O-demethylation. Structural modification to a 7-methyl group (as present in 6-methoxy-7-methyl-quinazoline) circumvents this CYP-mediated degradation pathway while preserving target potency. This SAR insight is directly transferable to the 6-methoxy-7-methyl-quinazoline scaffold, where the 7-methyl group confers resistance to O-demethylation compared to 6,7-dimethoxy analogs [1].
| Evidence Dimension | Metabolic stability (resistance to oxidative O-demethylation) |
|---|---|
| Target Compound Data | 7-Methyl substitution resists O-demethylation (qualitative SAR observation) |
| Comparator Or Baseline | 7-Methoxy substitution (e.g., 6,7-dimethoxyquinazoline) susceptible to CYP-mediated O-demethylation |
| Quantified Difference | Not quantified for parent scaffold; inferred from ATM inhibitor series SAR |
| Conditions | In vitro microsomal stability assays; ATM kinase inhibitor optimization studies |
Why This Matters
Improved metabolic stability reduces clearance and extends half-life in downstream lead candidates, lowering the risk of preclinical attrition due to poor pharmacokinetics.
- [1] Min J, Guo K, Suryadevara PK, et al. Optimization of a Novel Series of Ataxia-Telangiectasia Mutated Kinase Inhibitors as Potential Radiosensitizing Agents. J Med Chem. 2016;59(2):559-577. PMID: 26632965. View Source
